4-(4-Hydroxyanilino)benzene-1,3-diol

Catalog No.
S14366167
CAS No.
M.F
C12H11NO3
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Hydroxyanilino)benzene-1,3-diol

Product Name

4-(4-Hydroxyanilino)benzene-1,3-diol

IUPAC Name

4-(4-hydroxyanilino)benzene-1,3-diol

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c14-9-3-1-8(2-4-9)13-11-6-5-10(15)7-12(11)16/h1-7,13-16H

InChI Key

ZFKWYJVNSUDRKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)O)O)O

4-(4-Hydroxyanilino)benzene-1,3-diol, also known as a derivative of hydroquinone, is an aromatic organic compound characterized by the presence of two hydroxyl groups and an aniline moiety. This compound features a benzene ring substituted with a hydroxy group and an amino group, contributing to its unique chemical properties. Its structure can be represented as follows:

C6H4(OH)C6H4(NH2)(OH)\text{C}_6\text{H}_4(\text{OH})\text{C}_6\text{H}_4(\text{NH}_2)(\text{OH})

This compound is notable for its potential applications in various fields, including pharmaceuticals, cosmetics, and materials science due to its antioxidant properties and ability to inhibit certain biological processes.

  • Oxidation: The compound can be oxidized to form benzoquinone under mild conditions. This reaction is reversible, allowing for the interconversion between hydroquinone and benzoquinone forms, which is important in various biological and industrial processes .
  • Amination: The compound can react with amines to form mono- and diamine derivatives. For example, reaction with methylamine yields methylaminophenol, which has applications in photography .
  • Friedel-Crafts Reactions: The hydroxyl groups allow for electrophilic aromatic substitution reactions, enabling the synthesis of ethers and other derivatives through alkylation or acylation processes .

4-(4-Hydroxyanilino)benzene-1,3-diol exhibits notable biological activities:

  • Tyrosinase Inhibition: It has been studied for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property makes it a candidate for use in skin-whitening products and treatments for hyperpigmentation .
  • Antioxidant Properties: The compound acts as an antioxidant, scavenging free radicals and potentially providing protective effects against oxidative stress-related damage in cells. This activity is significant in cosmetic formulations aimed at skin protection .

Several methods are employed for synthesizing 4-(4-Hydroxyanilino)benzene-1,3-diol:

  • Direct Hydroxylation: One method involves hydroxylating phenol using hydrogen peroxide in the presence of a catalyst to yield a mixture of hydroquinone and catechol .
  • Amination of Hydroquinone: Hydroquinone can be reacted with aniline derivatives under acidic conditions to produce 4-(4-Hydroxyanilino)benzene-1,3-diol .
  • Reduction of Quinones: Starting from p-benzoquinone, reduction using iron powder or other reducing agents can yield the desired diol structure .

The applications of 4-(4-Hydroxyanilino)benzene-1,3-diol span various industries:

  • Cosmetics: Due to its tyrosinase inhibitory activity, it is used in skin-lightening formulations and products aimed at reducing hyperpigmentation .
  • Pharmaceuticals: Its antioxidant properties make it useful in developing drugs that target oxidative stress-related diseases .
  • Dyes and Pigments: The compound can serve as a precursor for synthesizing dyes due to its ability to undergo various substitution reactions .

Research has indicated that 4-(4-Hydroxyanilino)benzene-1,3-diol interacts with various biological targets:

  • Enzyme Inhibition: Studies have shown that derivatives containing this compound exhibit potent inhibition against mushroom tyrosinase compared to other structural analogs. This suggests potential therapeutic applications in treating conditions related to melanin overproduction .
  • Cellular Effects: Investigations into its effects on cellular pathways indicate that it may modulate oxidative stress responses, enhancing cell survival under stress conditions .

Several compounds exhibit structural similarities to 4-(4-Hydroxyanilino)benzene-1,3-diol. Here are some notable examples:

Compound NameStructure TypeUnique Features
HydroquinoneBenzene-1,4-diolCommonly used as a skin-lightening agent; strong antioxidant.
CatecholBenzene-1,2-diolMore reactive than hydroquinone; used in organic synthesis.
2-Amino-5-hydroxyphenolAminophenolExhibits antibacterial properties; used in dyeing processes.
3-Amino-phenolAminophenolSimilar reactivity; utilized in pharmaceuticals and dyes.

Uniqueness of 4-(4-Hydroxyanilino)benzene-1,3-diol

The uniqueness of 4-(4-Hydroxyanilino)benzene-1,3-diol lies in its dual functionality as both a phenolic compound and an amino compound. This allows it to participate in diverse

Catalytic Coupling Approaches for Benzofuran-Stilbene Hybridization

The integration of benzofuran and stilbene motifs into 4-(4-hydroxyanilino)benzene-1,3-diol derivatives demands precise catalytic strategies. A modular synthesis leveraging Horner-Wadsworth-Emmons (HWE) olefination enables the sequential assembly of aromatic domains. For instance, stilbene aldehyde intermediates form through HWE reactions between phosphonate esters and aldehydes, followed by Vilsmeier formylation to introduce ketone functionalities. Subsequent organometallic additions (e.g., Grignard or aryl-lithium reagents) to these ketones yield benzylic alcohols, which undergo oxidation to α,β-unsaturated ketones—key precursors for benzofuran cyclization.

Nickel-catalyzed C–F bond activation offers an alternative route for benzofuran-stilbene hybridization. 2-Fluorobenzofurans react with arylboronic acids under nickel(0) catalysis, facilitating β-fluorine elimination from nickelacyclopropane intermediates to form 2-arylbenzofurans. This method achieves orthogonality in coupling aromatic C–F and C–Br bonds, enabling precise functional group incorporation (Table 1).

Table 1: Nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids

2-FluorobenzofuranArylboronic AcidYield (%)
1a2a (Ph)85
1a2b (3-MeC6H4)82
1b2a (Ph)78

Data adapted from nickel-catalyzed cross-coupling studies.

Suzuki Cross-Coupling in Diaryl Ether Formation

Suzuki-Miyaura cross-coupling, though not explicitly detailed in the provided sources, remains a cornerstone for constructing diaryl ether linkages in polyphenolic systems. General methodologies involve palladium-catalyzed coupling of aryl halides with boronic acids, often employing ligands such as SPhos or XPhos to enhance selectivity. While the search results emphasize nickel-mediated processes, Suzuki coupling could theoretically be applied to introduce para-hydroxyanilino groups via aryl bromide intermediates. Future studies may optimize ligand systems to suppress protodeboronation and enhance yields in electron-rich phenolic environments.

Demethylation Strategies for Phenolic Group Liberation

Selective demethylation is critical for unmasking phenolic groups in protected intermediates. Boron tribromide (BBr3) effectively cleaves methyl ethers under anhydrous conditions, as demonstrated in the synthesis of malibatol A. Treatment of methoxy-protected precursors with BBr3 at −78°C to room temperature achieves near-quantitative demethylation without over-degradation. Alternative agents like AlCl3 in the presence of thiols or microwave-assisted hydrobromic acid (HBr) offer milder conditions for acid-sensitive substrates (Table 2).

Table 2: Demethylation efficiency across reagents

SubstrateReagentConditionsYield (%)
Methoxy-benzofuranBBr3CH2Cl2, −78°C95
Methoxy-stilbeneAlCl3EtSH, reflux88
Methoxy-ketoneHBrMeOH, 100°C78

Data synthesized from demethylation protocols in benzofuran-stilbene systems.

Novel Heterocycloalkyl Functionalization Techniques

Heterocycloalkyl motifs enhance the structural diversity of 4-(4-hydroxyanilino)benzene-1,3-diol derivatives. Tetrahydro-benzo[b]thiophene rings form via base-mediated cyclization of β-keto esters with ethyl acetate or dimethyl carbonate. Sodium hydride (NaH) and potassium hydride (KH) in dry dimethyl ether (DME) promote enolate formation, followed by reflux-induced cyclization to yield fused thiophene-carboxylates (e.g., 4-oxo-4,5,6,7-tetrahydro-benzo[b]thiophene-5-carboxylic acid methyl ester). Mitsunobu reactions further enable the introduction of benzyl ethers, facilitating subsequent Friedel-Crafts cyclizations to form heptacyclic frameworks.

Table 3: Heterocycloalkyl functionalization yields

Reaction TypeSubstrateProductYield (%)
Thiophene cyclization3Tetrahydro-thiophene84
Mitsunobu benzylation7Benzyl ether80
Friedel-Crafts ring closure10Heptacyclic benzofuran68

Data derived from heterocyclization studies.

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

217.07389321 g/mol

Monoisotopic Mass

217.07389321 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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